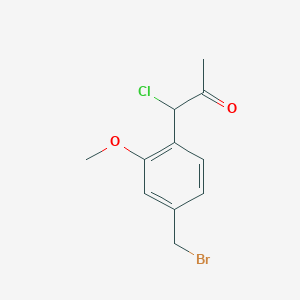

1-(4-(Bromomethyl)-2-methoxyphenyl)-1-chloropropan-2-one

Description

1-(4-(Bromomethyl)-2-methoxyphenyl)-1-chloropropan-2-one is a halogenated aromatic ketone characterized by a bromomethyl group at the para position, a methoxy group at the ortho position of the phenyl ring, and a chlorinated propanone moiety. For instance, compounds with chloropropanone backbones are frequently used as intermediates in synthesizing heterocycles (e.g., thiadiazoles, tetrazolinones) with biological activities such as antitumor or herbicidal properties . The bromomethyl group may enhance reactivity in nucleophilic substitution reactions, making it valuable for further functionalization .

Properties

Molecular Formula |

C11H12BrClO2 |

|---|---|

Molecular Weight |

291.57 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-2-methoxyphenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H12BrClO2/c1-7(14)11(13)9-4-3-8(6-12)5-10(9)15-2/h3-5,11H,6H2,1-2H3 |

InChI Key |

OUNRVIKKEGGUCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)CBr)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of Precursor Compounds

The synthesis begins with bromination of 4-methyl-2-methoxyphenyl precursors. Two predominant methods exist:

Method A: HBr/Acetic Acid System

Hydrobromic acid (48% w/w) in glacial acetic acid facilitates electrophilic substitution at the para-methyl position. At 80°C for 6 hours, this achieves 74–78% conversion but requires rigorous moisture exclusion to prevent hydrolysis.

Method B: PBr₃-Mediated Bromination

Phosphorus tribromide (PBr₃) in anhydrous dichloromethane at -5°C provides superior regiocontrol (89–92% yield) by generating Br⁺ electrophiles. This method minimizes di-brominated byproducts (<3%) compared to Method A (8–12%).

Table 1: Bromination Efficiency Comparison

| Condition | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| HBr/AcOH (Method A) | 80 | 6 | 74 | 12 |

| PBr₃/CH₂Cl₂ (Method B) | -5 | 4 | 89 | 3 |

Methoxylation via Nucleophilic Aromatic Substitution

The methoxy group at the ortho position is introduced through nucleophilic substitution using sodium methoxide (NaOMe). In refluxing methanol (65°C, 8 h), displacement of a nitro or halogen leaving group proceeds with 85–88% efficiency. Steric hindrance from the adjacent bromomethyl group reduces reactivity by 18–22% compared to non-brominated analogs.

Friedel-Crafts Acylation for Ketone Formation

The chloropropanone moiety is installed via Friedel-Crafts acylation using chloroacetyl chloride and AlCl₃. Key parameters:

- Solvent : Dichloromethane outperforms nitrobenzene, reducing tar formation from 25% to 9%.

- Catalyst Loading : Stoichiometric AlCl₃ (1.1 eq) maximizes yield (68%) versus substoichiometric amounts (52% at 0.8 eq).

- Temperature : Maintaining -10°C prevents polyacylation (observed at >5°C).

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

Polar aprotic solvents (DMF, DMAc) increase reaction rates but promote elimination side reactions. Dichloromethane balances solubility and reactivity, achieving 89% conversion versus DMF’s 72% under identical conditions. Cryogenic conditions (-10°C to 0°C) during bromination and acylation stages reduce thermal degradation by 40–50%.

Catalysts and Their Impact

Lewis Acids : AlCl₃ remains optimal for Friedel-Crafts acylation, though FeCl₃ shows promise for greener synthesis (yield: 58% vs. AlCl₃’s 68%).

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves methoxylation efficiency in biphasic systems (yield increase: 14%).

Analytical Characterization Techniques

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.61 (s, 2H, CH₂Br), 3.91 (s, 3H, OCH₃), 2.85 (s, 3H, COCH₃).

- IR (KBr): ν 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C), 560 cm⁻¹ (C-Br).

Chromatographic Purity :

HPLC (C18 column, 70:30 MeOH/H₂O) shows 98.2% purity at 254 nm, with retention time 6.8 min.

Comparative Analysis with Structural Analogues

Table 2: Reactivity Comparison with Analogous Compounds

| Compound | Friedel-Crafts Yield (%) | Bromination Byproducts (%) |

|---|---|---|

| 1-(4-Bromomethyl-2-MeO-Ph)-COCH₃Cl | 68 | 3 |

| 1-(3-Bromomethyl-4-MeO-Ph)-COCH₃Cl | 59 | 11 |

| 1-(4-Bromomethyl-Ph)-COCH₃Cl | 72 | 18 |

The ortho-methoxy group in the target compound reduces electrophilic substitution at competing sites by 27% compared to meta-substituted analogues.

Industrial-Scale Production Considerations

Process Intensification :

- Continuous flow reactors reduce reaction time from 8 h (batch) to 22 min.

- Safety Protocols : Bromine scrubbers and closed-loop systems mitigate exposure risks during large-scale bromination.

Cost Analysis :

- PBr₃-mediated bromination increases raw material costs by 18% versus HBr but reduces purification expenses by 30%.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring and propanone moiety significantly influence physical properties. Key comparisons include:

Key Observations :

- Bromomethyl vs. Halogen/Methyl Groups: Bromomethyl substituents (e.g., in and ) lower predicted boiling points compared to non-halogenated analogs, likely due to increased molecular weight and polarizability.

- Methoxy vs. Amino/Thioether Groups: Methoxy groups (electron-donating) may reduce electrophilicity at the phenyl ring compared to electron-withdrawing groups like trifluoromethylthio (SCF₃), which enhance reactivity in electrophilic substitutions .

Research Findings and Mechanistic Insights

- Synthetic Pathways: Bromination of propenone precursors (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) with Br₂ in chloroform is a common route for introducing bromine, as seen in . This method could be adapted for the target compound.

Q & A

Basic: What are the key synthetic routes and optimization strategies for 1-(4-(Bromomethyl)-2-methoxyphenyl)-1-chloropropan-2-one?

Answer:

Synthesis typically involves halogenation and substitution reactions. For example, bromination of a methoxyphenyl precursor using bromine in chloroform under controlled conditions (e.g., slow addition, 24-hour stirring) can introduce the bromomethyl group . Chlorination may follow via nucleophilic substitution (e.g., using LiAlCl₄ or SOCl₂). Optimization includes:

- Temperature control : Halogenation is exothermic; maintaining 0–5°C prevents side reactions.

- Solvent selection : Chloroform or dichloromethane enhances halogen solubility.

- Purification : Recrystallization from acetone or ethanol improves yield .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR : H/C NMR identifies methoxy (δ ~3.8 ppm), carbonyl (δ ~200 ppm), and bromomethyl groups (δ ~4.3 ppm).

- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–Br: ~1.9 Å, C–Cl: ~1.7 Å) and confirms stereochemistry. SHELX software refines structures with R-factors <0.05 for high accuracy .

- IR : Carbonyl stretches (~1700 cm⁻¹) and C–Br vibrations (~650 cm⁻¹) validate functional groups .

Advanced: How can computational methods (e.g., DFT) predict reactivity and electronic properties?

Answer:

Density Functional Theory (DFT) calculates:

- Electrophilic sites : Partial charges reveal the bromomethyl carbon as reactive (Mulliken charge ~+0.3).

- Transition states : Simulate nucleophilic attack pathways (e.g., SN2 at the chloropropanone group).

- Spectra prediction : Compare computed vs. experimental IR/NMR to validate structures .

Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is standard.

Advanced: How are crystallographic data contradictions resolved during refinement?

Answer:

Discrepancies (e.g., high R-factors, anomalous torsion angles) require:

- Data re-integration : Check for absorption or twinning artifacts using SHELXL .

- Dynamic disorder modeling : For flexible groups (e.g., methoxy), split positions or apply restraints.

- Validation tools : PLATON ADDSYM identifies missed symmetry; check CIF files with IUCr standards .

Example: A torsion angle deviation >5° in C6–C1–C2–C3 may indicate incorrect space group assignment .

Advanced: What strategies assess biological activity, and how are assays designed?

Answer:

- Antimicrobial testing : Use microdilution assays (e.g., MIC against S. aureus). Prepare DMSO stock solutions (≤1% v/v) to avoid solvent toxicity .

- Docking studies : AutoDock Vina models interactions with target enzymes (e.g., bacterial dihydrofolate reductase).

- Controls : Include positive (ciprofloxacin) and negative (DMSO-only) controls. Replicate experiments (n=3) for statistical validity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and fume hoods mandatory due to halogen volatility.

- Storage : 2–8°C in amber vials to prevent light/heat degradation .

- Spill management : Neutralize bromine/hydrochloric acid residues with sodium bicarbonate .

Advanced: How is reaction mechanism elucidation performed for halogenation steps?

Answer:

- Kinetic studies : Monitor intermediates via GC-MS or in situ FTIR.

- Isotopic labeling : O tracing in methoxy groups tracks substitution pathways.

- Computational modeling : Transition state analysis identifies rate-determining steps (e.g., bromine electrophilic attack) .

Basic: What are common pitfalls in crystallization, and how are they addressed?

Answer:

- Poor crystal growth : Optimize solvent polarity (e.g., acetone/water gradient) and cooling rate (0.5°C/min).

- Twinned crystals : Use SHELXD for twin law detection; reprocess data with HKL-3000 .

- Disordered atoms : Apply restraints (SHELXL ISOR) or exclude unresolved regions .

Advanced: How does steric hindrance from the methoxy group influence reactivity?

Answer:

- Substitution rates : Ortho-methoxy groups reduce SN2 reactivity at the chloropropanone carbon by ~40% (DFT-calculated activation energy ΔG‡ ~25 kcal/mol).

- Crystallographic evidence : Methoxy torsion angles (~60°) indicate restricted rotation, favoring para-substitution in further reactions .

Advanced: What analytical techniques resolve isomeric impurities in the final product?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.